2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)-
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Overview
Description
2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- is an organic compound that belongs to the class of amides It features a propenamide backbone with a 4-chlorophenyl group and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- typically involves the reaction of 4-chlorobenzoyl chloride with isopropylamine to form the corresponding amide. This intermediate can then be subjected to a Wittig reaction to introduce the propenamide moiety. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 3-(4-bromophenyl)-N-(1-methylethyl)-
- 2-Propenamide, 3-(4-fluorophenyl)-N-(1-methylethyl)-
- 2-Propenamide, 3-(4-methylphenyl)-N-(1-methylethyl)-
Uniqueness
2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
23784-64-7 |
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Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H14ClNO/c1-9(2)14-12(15)8-5-10-3-6-11(13)7-4-10/h3-9H,1-2H3,(H,14,15) |
InChI Key |
SKXBAIGWUUQJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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